molecular formula C11H7BrClFN2O B8301539 4-(3-Bromopyridin-4-yloxy)-5-chloro-2-fluorobenzenamine

4-(3-Bromopyridin-4-yloxy)-5-chloro-2-fluorobenzenamine

Cat. No.: B8301539
M. Wt: 317.54 g/mol
InChI Key: ZXMCBHBYZVYQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromopyridin-4-yloxy)-5-chloro-2-fluorobenzenamine is a useful research compound. Its molecular formula is C11H7BrClFN2O and its molecular weight is 317.54 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7BrClFN2O

Molecular Weight

317.54 g/mol

IUPAC Name

4-(3-bromopyridin-4-yl)oxy-5-chloro-2-fluoroaniline

InChI

InChI=1S/C11H7BrClFN2O/c12-6-5-16-2-1-10(6)17-11-4-8(14)9(15)3-7(11)13/h1-5H,15H2

InChI Key

ZXMCBHBYZVYQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OC2=C(C=C(C(=C2)F)N)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=[N+]([O-])c1cc(Cl)c(Oc2ccncc2Br)cc1F
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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine (2.00 g, 5.75 mmol) in ethanol/water (9:1, 50 mL) was added iron powder (2.00 g, 35.8 mmol) followed by ammonium chloride (2.00 g, 37.4 mmol). The mixture was heated at 70° C. for 2 h. The reaction mixture was filtered, and the solids were washed with EtOAc. The filtrate was evaporated to dryness. The residue was taken in ethyl acetate and washed with water and dried. The solvent was evaporated to provide 4-(3-bromopyridin-4-yloxy)-5-chloro-2-fluorobenzenamine as light brownish oil (0.98 g, 53.6% yield). MS (ESI) m/z: 317.0/319.0 (M+H+).
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3-bromo-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine
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2 g
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ethanol water
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50 mL
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2 g
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